molecular formula C19H16N6O2S B2655783 N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 877634-98-5

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

カタログ番号: B2655783
CAS番号: 877634-98-5
分子量: 392.44
InChIキー: UMIIBFYGUWRCSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core modified with a sulfanyl-acetamide linker and substituted aromatic groups. Its structure includes:

  • Triazolopyridazine scaffold: A fused bicyclic system known for diverse bioactivity, including kinase inhibition and antimicrobial effects.
  • Acetamide linker: Provides flexibility and facilitates interactions with biological targets.
  • 3-Methoxyphenyl and pyridin-3-yl substituents: These aromatic groups influence solubility, lipophilicity, and target affinity .

特性

IUPAC Name

N-(3-methoxyphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-27-15-6-2-5-14(10-15)21-18(26)12-28-19-23-22-17-8-7-16(24-25(17)19)13-4-3-9-20-11-13/h2-11H,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIIBFYGUWRCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common method involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This provides access to the pharmacologically active triazolopyridazinone core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would involve techniques such as recrystallization or chromatography to ensure high purity.

化学反応の分析

Types of Reactions

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form a phenol derivative.

    Reduction: The pyridinyl group can be reduced to form a piperidine derivative.

    Substitution: The sulfanylacetamide group can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group would yield a phenol derivative, while reduction of the pyridinyl group would yield a piperidine derivative.

科学的研究の応用

Antimicrobial Activity

Research has indicated that derivatives of the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications on the phenyl ring can enhance antibacterial activity .

Anti-Tubercular Activity

The compound's potential as an anti-tubercular agent has been explored through the design and synthesis of related derivatives. Some compounds have demonstrated significant inhibitory concentrations against Mycobacterium tuberculosis, suggesting that this class of compounds could be further developed for tuberculosis treatment .

Neuroprotective Effects

Emerging studies indicate that triazole derivatives may possess neuroprotective properties. The ability to modulate neurotransmitter systems and provide antioxidant effects positions these compounds as candidates for treating neurodegenerative diseases .

Case Studies

Several case studies highlight the applications of this compound:

  • Antibacterial Assessment : A study evaluated various 1,2,4-triazole derivatives against E. coli and S. aureus, demonstrating that specific modifications led to enhanced antibacterial efficacy compared to standard antibiotics .
  • In Vivo Studies : Animal models have been utilized to assess the safety and efficacy of similar compounds in treating infections caused by resistant strains of bacteria .

作用機序

The mechanism of action of N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The triazolopyridazine core is known to interact with enzymes and receptors in biological systems, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity, depending on the specific target and pathway involved.

類似化合物との比較

Comparison with Structurally Analogous Compounds

Structural Analogues and Substituent Variations

Key structural analogues and their differences are summarized below:

Compound Name (CAS No.) Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Synthesis Yield (%) Biological Activity Data
Target Compound Triazolo[4,3-b]pyridazine R1: Pyridin-3-yl; R2: 3-Methoxyphenyl ~365.4* Not reported Not reported
N-Phenyl derivative (10a) Benzothieno-triazolo-pyrimidine R1: Phenyl ~424.5 68–74 Anticancer (preliminary assays)
2-[[6-(4-Methylphenyl)-...acetamide (877634-23-6) Triazolo[4,3-b]pyridazine R1: 4-Methylphenyl; R2: H ~341.4 Not reported Not reported
2-[[3-(4-Methoxyphenyl)-...ethanamine (1204296-37-6) Triazolo[4,3-b]pyridazine R1: 4-Methoxyphenyl; Linker: Ethoxy 285.3 Not reported Not reported

*Estimated based on molecular formula (C19H15N7O2S).

Key Structural and Functional Insights

Core Modifications: The target compound’s triazolo[4,3-b]pyridazine core differs from the benzothieno-triazolopyrimidine in , which incorporates a sulfur-containing fused ring. This modification may alter electronic properties and binding kinetics . Pyridin-3-yl substituents (target compound) vs. phenyl/methylphenyl groups (CAS 877634-23-6) likely enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Substituent Effects: 3-Methoxyphenyl vs. Sulfanyl-Acetamide Linker: Compared to ethanamine (CAS 1204296-37-6), the sulfanyl group increases hydrophilicity, which could influence bioavailability .

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods in , where chloroacetanilides are alkylated with a triazolopyridazine-thiol precursor in acetone/K2CO3. Yields (~68–74% in analogues) suggest scalability, but substituent reactivity (e.g., pyridinyl vs. phenyl) may require optimization .

Research Findings and Implications

Physicochemical Properties

  • Solubility : Sulfanyl and acetamide groups may improve aqueous solubility relative to purely aromatic analogues.

*Predicted using ChemDraw software.

生物活性

N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, comprising a methoxyphenyl group, a triazolo-pyridazine moiety, and a sulfanyl acetamide linkage. Its molecular formula is C20H18N6O2SC_{20}H_{18}N_6O_2S . This structural diversity contributes to its potential interactions with various biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide. For instance, derivatives of triazolo-pyridazine have shown significant cytotoxicity against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 values around 1.06 μM.
  • MCF-7 (Breast Cancer) : IC50 values around 1.23 μM.
  • HeLa (Cervical Cancer) : IC50 values around 2.73 μM .

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

The mechanism by which N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exerts its effects is likely linked to its ability to inhibit specific kinases involved in cancer progression, such as c-Met kinase. The most promising analogs demonstrated competitive inhibition with IC50 values comparable to established inhibitors like Foretinib .

3. Antimicrobial Activity

Compounds containing the triazole scaffold have been reported to exhibit antimicrobial activity. Studies indicate that derivatives can show potent effects against both drug-sensitive and drug-resistant bacterial strains . This suggests that N-(3-methoxyphenyl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide may also possess broad-spectrum antimicrobial properties.

Case Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxicity of various triazolo-pyridazine derivatives, compounds were tested against multiple cancer cell lines using the MTT assay. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity . For example:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

Case Study 2: Inhibition of c-Met Kinase

Another significant finding was the inhibition of c-Met kinase by certain derivatives of triazolo-pyridazine compounds. These compounds were shown to have IC50 values indicating strong inhibitory activity comparable to existing therapeutic agents .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。